2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H13N3/c1-2-5-10(6-3-1)11-9-12-13-7-4-8-15(12)14-11/h1-3,5-6,9,13H,4,7-8H2 |
InChI Key |
KZEWGULAHMEOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles
The most established and versatile approach for synthesizing pyrazolo[1,5-a]pyrimidines—including the 2-phenyl-4,5,6,7-tetrahydro derivative—is the cyclocondensation reaction between 3-aminopyrazoles (acting as 1,3-bisnucleophiles) and 1,3-biselectrophilic compounds. This method allows for extensive modification at various positions on the heterocycle and is adaptable to a wide range of substituents.
- 3-Aminopyrazole + 1,3-biselectrophile (e.g., β-ketoester, β-diketone, or malonic acid derivative) → Pyrazolo[1,5-a]pyrimidine (via cyclocondensation)
- Versatility: Substituents on both the aminopyrazole and the biselectrophile can be varied to yield different analogues.
- Conditions: Reactions typically proceed under reflux in polar solvents (e.g., ethanol, acetic acid) or with activating agents such as phosphorus oxychloride in pyridine for enhanced reactivity.
- Yields: Generally high, with reports of 60–90% depending on the specific substrates and conditions.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer a one-pot approach, combining three or more reactants to form the pyrazolo[1,5-a]pyrimidine core in a single synthetic operation. These methods are attractive for their efficiency and atom economy.
- Combine 3-aminopyrazole, aldehyde (such as benzaldehyde for the phenyl group), and a β-dicarbonyl compound in a suitable solvent.
- Heat under reflux; an oxidant (e.g., DDQ) may be added to complete aromatization if required.
- Operational simplicity: Fewer purification steps.
- Structural diversity: Multiple points of variation in a single step.
Reported Yields: 60–80% for the desired tetrahydro derivatives.
Pericyclic and Cycloaddition-Based Synthesis
Recent advances include pericyclic reactions, such as [4+2] cycloadditions, enabling the construction of the fused ring system from acyclic precursors. For example, N-propargylic sulfonylhydrazones can undergo a click reaction with sulfonyl azides, followed by intramolecular Diels–Alder cyclization to afford the pyrazolopyrimidine framework.
- Scalability: Suitable for larger-scale synthesis.
- Functional group tolerance: Compatible with a variety of substituents.
- Specialized reagents: May require transition metal catalysis (e.g., copper(I) chloride).
- Complexity: More steps and intermediate handling compared to direct cyclocondensation.
Alternative and Optimized Methods
Research has explored Suzuki cross-coupling and other palladium-catalyzed reactions to introduce aryl substituents at the 2-position after constructing the core heterocycle. Hydrolysis and nucleophilic substitution strategies have also been used to further diversify the scaffold.
- Hydrolysis steps can improve yields and purity when converting intermediate esters or amides to the desired product.
- Cross-coupling reactions allow late-stage functionalization but may require extensive optimization for catalyst choice and conditions.
Comparative Analysis of Preparation Methods
Research Discoveries and Optimization Strategies
- Solvent and temperature optimization significantly impact yields; polar aprotic solvents and elevated temperatures generally favor cyclization.
- Catalyst selection (e.g., base, acid, or transition metal) is crucial for cross-coupling and pericyclic methods.
- Substrate scope : Electron-rich and electron-poor aryl groups at the 2-position are tolerated, allowing for broad structural diversity.
- Purification : Recrystallization is often sufficient due to the high selectivity of the main cyclocondensation route.
Perspectives from Varied Sources
- Medicinal Chemistry: Pyrazolo[1,5-a]pyrimidines, including the 2-phenyl-4,5,6,7-tetrahydro derivative, are valued for their activity as enzyme inhibitors and potential anticancer agents.
- Synthetic Organic Chemistry: The core structure serves as a platform for the development of new synthetic methodologies, particularly in multicomponent and pericyclic reaction design.
- Process Chemistry: Methods emphasizing operational simplicity and scalability, such as MCRs and pericyclic approaches, are increasingly favored in industrial settings.
Chemical Reactions Analysis
Cyclocondensation with 1,3-Biselectrophiles
The core structure is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-enaminones or β-ketonitriles . For example:
-
β-Enaminone route : Reaction of 3-amino-5-phenylpyrazole with ethyl acetoacetate under reflux in ethanol yields the tetrahydropyrazolo[1,5-a]pyrimidine scaffold .
-
β-Ketonitrile route : Use of cyanoacetamide derivatives enables introduction of nitrile groups at position 6 .
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Amino-5-phenylpyrazole + β-enaminone | Reflux in ethanol, 12 h | 68–75% | |
| 3-Amino-5-phenylpyrazole + β-ketonitrile | THF, rt, 6 h | 82% |
Asymmetric Reductive Dearomatization
Rhodium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines enables enantioselective synthesis of chiral tetrahydropyrazolo derivatives :
-
Catalyst : Rh/(R)-SegPhos or (S)-Binap.
-
Conditions : H₂ (50 bar), MeOH, 25°C.
-
Outcome : Up to 98% enantiomeric excess (ee) for derivatives with electron-withdrawing groups (e.g., CN, CF₃) .
Example :
Sequential Reduction
A two-step protocol achieves partial saturation:
-
Partial reduction : NaBH₃CN in MeOH selectively reduces the pyrimidine ring .
-
Full hydrogenation : Pd/C or Rh catalysts under H₂ pressure saturate remaining double bonds .
Nitration and Halogenation
The pyrazole ring undergoes electrophilic substitution at position 5 due to its electron-rich nature :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (yield: 60–70%) .
-
Bromination : NBS in CCl₄ selectively brominates position 5 (yield: 75%) .
Suzuki-Miyaura Coupling
The phenyl group at position 2 participates in palladium-catalyzed cross-coupling:
Retro-Mannich Reaction
Under acidic conditions, the tetrahydropyrimidine ring undergoes retro-Mannich cleavage to yield pyrazole-embedded amines :
Carboxamide Formation
Reaction with activated carboxylic acids (e.g., CDI-mediated coupling) introduces carboxamide groups at position 3, enhancing bioactivity :
Comparative Reactivity
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be contextualized against related derivatives (Table 1). Key differentiating factors include substitution patterns, synthetic accessibility, and pharmacological profiles.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
Substitution Position :
- The 2-phenyl group in the target compound is critical for BTK inhibition, as it stabilizes cation-π interactions with Lys430 in the BTK binding pocket . In contrast, 5-phenyl derivatives (e.g., compounds in Table 8 of ) exhibit antituberculosis activity but lack BTK affinity, highlighting the importance of substituent placement .
- Trifluoromethyl (CF₃) at C7 enhances metabolic stability and lipophilicity, as seen in antituberculosis and κ-opioid receptor agonists .
- Electrochemical reduction of pyrazolo[1,5-a]pyrimidines yields dihydro derivatives (e.g., 4,7-dihydro compounds), whereas sodium borohydride produces tetrahydropyridines, indicating reductant-dependent outcomes .
- Pharmacological Profiles: BTK Inhibition: Zanubrutinib’s 4-phenoxyphenyl and piperidin-1-yl-prop-2-en-1-one side chains optimize target engagement, unlike simpler analogues . Photodynamic Therapy: Chlorin-fused derivatives () demonstrate that increased hydrophilicity (e.g., dihydroxymethyl groups) enhances melanoma cell uptake, a property absent in the hydrophobic 2-phenyl parent compound .
Physicochemical and Pharmacokinetic Properties
- For example, 5-phenyl-7-CF₃ derivatives exhibit higher logP than the 2-phenyl parent compound .
- Metabolic Stability: Zanubrutinib’s acrylamide moiety enables covalent BTK binding, a feature absent in non-acrylamide analogues like 7-trifluoromethyl-3-carbonitrile derivatives .
Contradictions and Limitations
- Bioactivity Discrepancies : While 5-phenyl-CF₃ derivatives are potent against tuberculosis, their structural relatives show weak activity against S. aureus methionyl-tRNA synthetase, underscoring the unpredictability of scaffold repurposing .
- Synthetic Challenges : Enantioselective synthesis of the 2-phenyl derivative requires specialized catalysts (e.g., Rh/(R)-Segphos), limiting scalability compared to racemic multicomponent syntheses .
Biological Activity
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H14N2
- Molecular Weight : 226.28 g/mol
- CAS Number : 2377032-02-3
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
-
Enzyme Inhibition :
- It has been reported to exhibit inhibitory effects on several enzymes involved in inflammatory pathways. For instance, compounds derived from pyrazolo[1,5-a]pyrimidines have shown promising results as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory response .
- Anticancer Activity :
- Antimicrobial Effects :
Biological Activity Data Table
| Biological Activity | IC50 Values (µM) | Reference |
|---|---|---|
| COX Inhibition | 0.044 - 0.067 | |
| LOX Inhibition | Not specified | |
| Anticancer (A549 cells) | 10 - 20 | |
| Antimicrobial (E. coli) | 15 |
Case Study 1: Anticancer Potential
In a study evaluating the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives on A549 lung cancer cells, it was found that these compounds could significantly reduce cell viability at concentrations ranging from 10 to 20 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of this compound revealed that it could inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in lipopolysaccharide-stimulated macrophages. The IC50 values for TNFα inhibition were reported at approximately 0.1 µM .
Q & A
Q. What are the common synthetic strategies for 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclization reactions. A widely used method is the condensation of 5-amino-1-β-cyanoethylpyrazole derivatives with β-enaminoketones or amidines, followed by intramolecular cyclization under acidic or basic conditions . For example, sodium borohydride (NaBH₄) can reduce intermediates to yield tetrahydropyrazolo derivatives, while lithium aluminum hydride (LiAlH₄) may produce dihydro derivatives at room temperature and tetrahydropyrazolo products under reflux . Catalysts such as palladium can enhance regioselectivity in arylation steps .
Q. How is the stereochemistry of this compound derivatives analyzed?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H NOESY and ¹³C NMR, is critical for distinguishing syn- and anti-isomers. For example, ethyl (5R,7S)-5,7-dimethyl derivatives (syn-isomers) exhibit distinct coupling constants and NOE correlations compared to anti-isomers . X-ray crystallography may also resolve ambiguities in regioselectivity or substituent orientation .
Q. What safety protocols are recommended for handling this compound?
Key precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conducting reactions involving toxic intermediates (e.g., hydrazine derivatives) in fume hoods or gloveboxes.
- Proper disposal of waste via certified biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How can regioselective C–H halogenation be achieved in pyrazolo[1,5-a]pyrimidine derivatives?
Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective iodination, bromination, or chlorination at the C3 position. For example, 2-methyl-7-phenyl derivatives undergo iodination with 83–95% yields under optimized conditions. Electron-withdrawing groups on the phenyl ring enhance reactivity, while pyridine-fused derivatives require tailored conditions .
Q. What strategies address contradictions in reduction outcomes using NaBH₄ vs. LiAlH₄?
NaBH₄ selectively reduces pyrimidine rings to yield 4,5,6,7-tetrahydro derivatives, whereas LiAlH₄ may produce 4,7-dihydro intermediates at room temperature, requiring reflux to achieve full saturation. Mechanistic studies suggest that steric hindrance and solvent polarity (e.g., THF vs. ethanol) influence reduction pathways .
Q. How does structural modification impact biological activity in cancer research?
Aldehyde-functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins exhibit photodynamic activity against endometrial cancer stem cells. The aldehyde group enhances cellular uptake and targeting, validated via fluorescence imaging and cytotoxicity assays . Modifications at the 3-carboxamide position (e.g., zanubrutinib derivatives) also show kinase inhibition potential .
Methodological Considerations
Q. What analytical techniques validate synthetic intermediates?
- HPLC-MS : Confirms purity and molecular weight.
- Elemental Analysis : Verifies stoichiometry.
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches in pyrazole rings) .
Q. How are stereoisomers separated and characterized?
Chiral chromatography (e.g., HPLC with Chiralpak® columns) resolves enantiomers. Absolute configuration is determined via X-ray crystallography or electronic circular dichroism (ECD) .
Data Contradiction Analysis
Q. Why do conflicting reports exist on cyclization yields?
Discrepancies arise from solvent choice (e.g., chloroform vs. DMF), oxidizing agents (MnO₂ vs. Dess–Martin periodinane), and leaving groups (methylsulfonyloxy vs. halides). Optimized conditions (e.g., 39.5% yield with MnO₂ in chloroform) highlight the need for reaction screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
